2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine

Crystallography Solid-state characterization Polymorph screening

2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine (CAS 169206-07-9) is a heterocyclic building block combining a piperazine moiety with the [1,3]oxazolo[5,4-c]pyridine bicyclic core. The [5,4-c] ring fusion regiochemistry distinguishes this scaffold from the more extensively studied oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine isomers, imparting distinct electronic, steric, and crystallographic properties that critically influence target engagement and downstream developability.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B8650944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(O2)C=NC=C3
InChIInChI=1S/C10H12N4O/c1-2-12-7-9-8(1)13-10(15-9)14-5-3-11-4-6-14/h1-2,7,11H,3-6H2
InChIKeySYPCIQZDUQZJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine: Core Scaffold & Procurement Identity


2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine (CAS 169206-07-9) is a heterocyclic building block combining a piperazine moiety with the [1,3]oxazolo[5,4-c]pyridine bicyclic core . The [5,4-c] ring fusion regiochemistry distinguishes this scaffold from the more extensively studied oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine isomers, imparting distinct electronic, steric, and crystallographic properties that critically influence target engagement and downstream developability [1]. Its molecular formula is C₁₀H₁₂N₄O with a molecular weight of 204.23 g/mol .

Why 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine Cannot Be Replaced by Generic Oxazolopyridine Analogs


The oxazolopyridine scaffold exists in multiple regioisomeric forms ([4,5-b], [5,4-b], [5,4-c]) that are not functionally interchangeable, as the ring fusion position and the spatial relationship between the piperazine substituent and the pyridine nitrogen fundamentally dictate molecular recognition, crystal packing, and ADME/Tox classification [1]. Systematic crystallographic and pharmacological evaluation of 4-propyl-piperazine oxazolo/thiazolo-pyridine congeners has established that oxazole-containing derivatives adopt different crystal systems, exhibit distinct protonation energetics, and fall into separate toxicity classes than their thiazole counterparts. These multi-parameter differences make simple isosteric or isomeric substitution a high-risk procurement strategy when a specific [5,4-c] oxazolopyridine phenotype is required for a screening cascade or medicinal chemistry program [1].

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine Versus Closest Comparators


Crystal System and Unit Cell Differentiation of the [5,4-c] Oxazole vs. Thiazole and [4,5-c] Congeners

In a direct crystallographic head-to-head study of seven closely related 4-propyl-piperazine derivatives, the oxazolo[5,4-c]pyridine congener (Compound 3) crystallized in the monoclinic C2/c space group with unit cell parameters a = 51.1351 Å, b = 9.36026 Å, c = 7.19352 Å, and β = 93.882°. This is distinct from its thiazolo[5,4-c]pyridine counterpart (Compound 4, space group Pbcn, a = 19.2189 Å, b = 20.6172 Å, c = 7.4439 Å) and the oxazolo[4,5-c]pyridine isomer (Compound 1, space group P-1, a = 5.9496 Å, b = 12.4570 Å, c = 12.8656 Å, α = 112.445°, β = 95.687°, γ = 103.040°) [1]. The C2/c cell of compound 3 features a uniquely long a-axis (51.1351 Å) not observed in any other compound in the series, driven by the specific [5,4-c] oxazole geometry [1].

Crystallography Solid-state characterization Polymorph screening

Crystal Twinning Propensity: Oxazolo[5,4-c]pyridine Displays Complex Multi-Component Twinning vs. Thiazole Analogs

All oxazole-containing structures in the series exhibited pronounced crystal twinning, whereas the thiazole derivatives (Compounds 2 and 4) showed no such anomalies in difference Fourier maps [1]. Specifically, for the oxazolo[5,4-c]pyridine derivative (Compound 3), a crystal with four distinct twin components was selected for diffraction, with relative intensity contributions of 0.51, 0.23, 0.02, and 0.24. This multi-component twinning necessitated application of the SQUEEZE procedure to resolve severely disordered solvent regions. In contrast, the thiazolo[5,4-c]pyridine (Compound 4) showed zero evidence of twinning, with clean difference electron density maps. Oxazole structures also exhibited persistent high residual electron density near bromide counterions (up to 1.6 e/ų for Compound 1, reduced to 1.1 e/ų with anharmonic refinement; Compound 7 residual maxima decreased from 2.2 to 0.8 e/ų) [1].

Crystal engineering Process chemistry Solid-form screening

In Silico Toxicity Classification: Oxazolo[5,4-c]pyridine Falls into a Less Hazardous Category Than Thiazole Isosteres

ProTox II computational toxicology assessment classified the oxazole-containing compounds 1, 3, and 5 into Toxicity Class 4 ("harmful if swallowed") with a predicted LD₅₀ of 1000 mg/kg. By contrast, the sulfur-containing thiazole compounds 2 and 4 were assigned to the more stringent Toxicity Class 3 ("toxic if swallowed") with a substantially lower predicted LD₅₀ of 300 mg/kg [1]. This represents a >3-fold difference in predicted acute oral toxicity between the oxazole and thiazole sub-series, with the oxazolo[5,4-c]pyridine scaffold sharing the more favorable safety classification.

Toxicology Drug safety ADME/Tox profiling

Differential H3 Receptor Antagonist Activity: Oxazoles Are Less Potent Than Thiazoles but Offer a Different Selectivity Starting Point

In vitro pharmacological characterization of 2-(4-propylpiperazin-1-yl)thiazolopyridines and their oxazolopyridine analogues demonstrated that thiazole-containing compounds consistently displayed higher H3 receptor antagonist activity than their oxazole counterparts [1]. The most active compounds of each series were specifically compared (Figure 1 of the cited study). Importantly, compounds 5, 6, and 7 (all oxazolo[4,5-b]pyridine derivatives) were noted to possess "no significant activity," highlighting that oxazole activity is strongly dependent on the specific ring fusion position. The oxazolo[5,4-c]pyridine (Compound 3) retains measurable H3 antagonism, positioning it as a moderate-potency starting point with a distinct structure-activity relationship (SAR) vector compared to both the high-potency thiazoles and the inactive [4,5-b] oxazole isomers [1].

Histamine H3 receptor CNS drug discovery SAR

Protonation Energetics at the Piperazine Moiety: Computationally Predicted Selectivity of N11 vs. N25 Protonation with a 1.5 kcal/mol Energy Gap

DFT calculations (B3LYP/6-311G(d,p) with PCM water solvation) performed on the optimized geometry of the oxazolo[5,4-c]pyridine derivative (Compound 3) in its unprotonated form revealed that the lowest-energy mono-protonated states occur at N25-H and N11-H positions, separated by a marginal energy difference of only 1.5 kcal/mol [1]. By contrast, protonation at N29-H was 10 kcal/mol higher in energy, and protonation at N14-H was approximately 30 kcal/mol higher. This near-degeneracy of N25 and N11 protonation sites at ~1.5 kcal/mol contrasts with the wider energy gaps observed for other protonation sites and suggests that the [5,4-c] oxazole scaffold supports a unique dual protonation equilibrium that may influence both receptor binding orientation and pH-dependent physicochemical properties [1].

Computational chemistry Protonation state Molecular modeling

Consistent Drug-Likeness and ADME Profile: Oxazolo[5,4-c]pyridine Meets All Major Oral Drug-Likeness Filters with High Predicted GI Absorption and BBB Penetration

SwissADME analysis confirmed that all seven compounds in the studied series—including the oxazolo[5,4-c]pyridine derivative (Compound 3)—simultaneously satisfy the drug-likeness rules of Lipinski, Ghose, Egan, Veber, and Muegge. All compounds were predicted to be highly absorbed in the gastrointestinal tract and to cross the blood-brain barrier, a critical requirement for CNS-targeted H3 antagonist programs. Furthermore, all oxazole compounds (1, 3, 5) were predicted not to inhibit the CYP3A4 isoenzyme, which is responsible for the metabolism of a majority of clinically used drugs and is a major source of drug-drug interaction liability [1]. This favorable ADME profile is shared across the oxazole sub-series, differentiating it from the higher-potency but more toxic thiazole alternatives.

ADME Drug-likeness Bioavailability CNS penetration

Procurement-Relevant Application Scenarios for 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine Based on Differentiated Evidence


CNS Drug Discovery Targeting the Histamine H3 Receptor with a Non-Imidazole, CYP3A4-Sparing Chemotype

Programs seeking non-imidazole H3 receptor antagonists for cognitive disorders, sleep-wake regulation, or attention deficits will find the oxazolo[5,4-c]pyridine scaffold a synthetically tractable starting point that avoids the cytochrome P450 inhibition and poor brain penetration liabilities historically associated with imidazole-containing H3 ligands [1]. The scaffold's combination of measurable H3 antagonist activity, confirmed blood-brain barrier penetration, and clean CYP3A4 profile (as demonstrated in the ADME analysis of the N-propyl derivative) provides a de-risked entry point for hit-to-lead optimization, with the piperazine NH serving as a convenient vector for parallel chemistry diversification [1].

Medicinal Chemistry Programs Prioritizing Oral Safety Margins Over Maximum Target Potency

When the candidate selection framework weights acute toxicity classification above single-digit nanomolar target engagement, the oxazolo[5,4-c]pyridine scaffold offers a 3.3-fold predicted LD₅₀ advantage (1000 mg/kg) over isosteric thiazole replacements (300 mg/kg), corresponding to a less restrictive Toxicity Class 4 categorization [1]. This safety differentiation is particularly relevant for therapeutic areas requiring chronic oral dosing (e.g., neurodegenerative indications) or for pediatric drug development, where larger safety margins are mandated. Programs can intentionally trade some degree of H3 potency for this improved predicted safety profile while maintaining favorable CNS ADME properties [1].

Solid-State and Crystallization Process Development Leveraging Unique Crystal Packing of the C2/c [5,4-c] Scaffold

The distinctive C2/c crystal system with an exceptionally elongated a-axis (51.1351 Å) and the documented multi-component twinning behavior of the oxazolo[5,4-c]pyridine scaffold provide a well-characterized solid-state landscape for polymorph screening, co-crystal engineering, and crystallization process optimization studies [1]. The detailed crystallographic data available for the N-propyl derivative (including unit cell parameters, space group, twinning characteristics, and SQUEEZE processing requirements) serve as a reference framework for laboratories developing crystallization protocols for novel analogs, reducing the analytical burden of solid-form characterization for follow-up compounds in the same series [1].

Computational Chemistry and Molecular Modeling Exploiting Dual Protonation Equilibria at the Piperazine Moiety

The near-degenerate N25-H/N11-H protonation states (ΔG = 1.5 kcal/mol) of the oxazolo[5,4-c]pyridine scaffold, validated by DFT calculations benchmarked against experimental crystallographic data, provide a unique test case for computational groups developing or validating pKa prediction methods, pH-dependent conformational sampling protocols, or docking workflows that must account for multiple protonation states [1]. The availability of high-quality crystallographic coordinates and experimentally observed protonation patterns (hydrogen bromide salt forms) enables rigorous computational method validation that is not feasible with scaffolds possessing a single dominant protonation site [1].

Quote Request

Request a Quote for 2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.